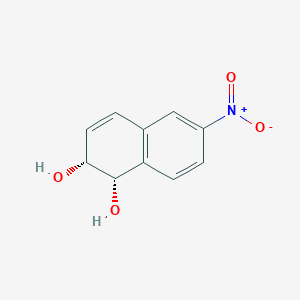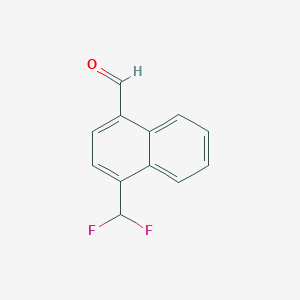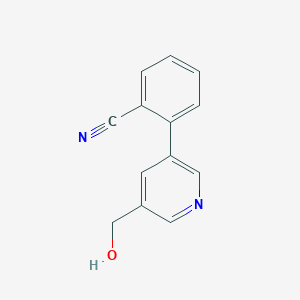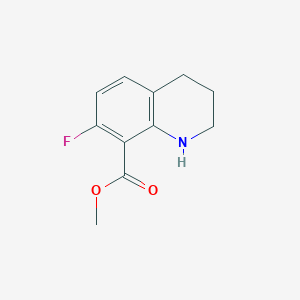
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique stereochemistry, which includes a nitro group at the 6-position and two hydroxyl groups at the 1 and 2 positions of the dihydronaphthalene ring. The stereochemistry is specified as (1S,2R), indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol can be achieved through several methods. One common approach involves the reduction of a nitro-substituted naphthalene derivative followed by dihydroxylation. The reaction typically starts with the nitration of naphthalene to introduce the nitro group at the desired position. This is followed by catalytic hydrogenation to reduce the nitro group to an amino group, which is then oxidized to form the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of amino-dihydronaphthalene derivatives.
Substitution: Formation of halogenated dihydronaphthalene derivatives.
Scientific Research Applications
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-6-Nitro-1,2-dihydronaphthalene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
(1S,2R)-6-Amino-1,2-dihydronaphthalene-1,2-diol: A reduced form with an amino group instead of a nitro group.
(1S,2R)-6-Nitro-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A structurally similar compound with a carboxylic acid group.
Uniqueness
(1S,2R)-6-Nitro-1,2-dihydronaphthalene-1,2-diol is unique due to its specific stereochemistry and the presence of both nitro and hydroxyl groups. This combination of functional groups and chiral centers makes it a valuable compound for studying stereoselective reactions and developing enantioselective synthesis methods.
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(1S,2R)-6-nitro-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H9NO4/c12-9-4-1-6-5-7(11(14)15)2-3-8(6)10(9)13/h1-5,9-10,12-13H/t9-,10+/m1/s1 |
InChI Key |
BGDWYIIMOOFRDU-ZJUUUORDSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])[C@@H]([C@@H]1O)O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)












